N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with a molecular formula of C22H23N3O4
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and other advanced techniques can be employed to improve the efficiency and yield of the synthesis process. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its pharmacokinetic properties and interactions with biological targets can be explored to develop new treatments for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the pyrimidinone ring may play crucial roles in binding to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A simpler analog without the pyrimidinone ring.
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide: A related compound lacking the dimethoxyphenyl group.
N-(3,4-dimethoxyphenethyl)acetamide: Another structurally similar compound with a different substitution pattern.
Uniqueness: The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-19-9-8-16(12-20(19)29-2)10-11-23-21(26)14-25-15-24-18(13-22(25)27)17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSDCXYIWHJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.